molecular formula C5H6N2O2S B1609762 3-Acetyl-2-sulfanylideneimidazolidin-4-one CAS No. 32085-04-4

3-Acetyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B1609762
CAS RN: 32085-04-4
M. Wt: 158.18 g/mol
InChI Key: QTZAQHCBPSRNGW-UHFFFAOYSA-N
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Description

3-Acetyl-2-sulfanylideneimidazolidin-4-one is a chemical compound . It is also known by its CAS number: 32085-04-4 .


Synthesis Analysis

The synthesis of 3-Acetyl-2-sulfanylideneimidazolidin-4-one and similar compounds has been discussed in several papers . For instance, one method involves the reaction of cinnamaldehyde with thiosemicarbazide to give substituted thiosemicarbazone, followed by cyclization with phenacyl bromide or ethyl chloroacetate, respectively, in the presence of sodium acetate . Another method involves the Knoevenagel condensation of 1-acetyl-2-sulfanylideneimidazolidin-4-one with 2-chloroquinoline-3-carbaldehyde derivatives .


Molecular Structure Analysis

The exact chemical structure of 3-Acetyl-2-sulfanylideneimidazolidin-4-one has not yet been determined as it can potentially exist in several tautomeric and geometric forms . The geometries of all the theoretically possible structures of the studied compounds were optimized using the density functional theory level using the B3LYP functional and the 6-311++G** basis set .


Chemical Reactions Analysis

The reaction of 3-Acetyl-2-sulfanylideneimidazolidin-4-one with 4-florobenzaldehyde in the presence of piperidine under fusion led to the formation of 5- (4-fluorobenzylidene)-3- [ (3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one . This compound was then acylated with acetic anhydride under reflux to produce 1-acetyl-5- (4-fluorobenzylidene)-3- [ (3-phenylprop-2-en-1-ylidene)amino]-2-sulfanylideneimidazolidin-4-one .

properties

IUPAC Name

3-acetyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-4(9)2-6-5(7)10/h2H2,1H3,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZAQHCBPSRNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458988
Record name 3-Acetyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-sulfanylideneimidazolidin-4-one

CAS RN

32085-04-4
Record name 3-Acetyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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